molecular formula C17H14ClN3O2 B11270285 N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11270285
M. Wt: 327.8 g/mol
InChI Key: WMHLUWQHTSUJTQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a quinazolinone core linked to a 4-chlorophenyl group via a propanamide bridge.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-5-7-13(8-6-12)20-16(22)9-10-21-11-19-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,20,22)

InChI Key

WMHLUWQHTSUJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reaction:

    Amidation: The final step involves the amidation of the quinazolinone derivative with 3-bromopropanoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the quinazolinone moiety exhibit significant anticancer properties. N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi, highlighting its potential as a therapeutic agent in treating infectious diseases .

Enzyme Inhibition Studies

15-Lipoxygenase Inhibitors
A significant area of research is the inhibition of the enzyme 15-lipoxygenase, which is implicated in inflammatory diseases and cancer. This compound has shown promise as a selective inhibitor of this enzyme, suggesting its potential use in anti-inflammatory therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various derivatives have been synthesized to evaluate how modifications to the molecular structure affect biological activity. For instance, changes in substituents on the quinazolinone ring have been correlated with enhanced potency against specific targets .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/TargetResultReference
AnticancerVarious cancer cell linesInduces apoptosis
AntimicrobialBacteria and fungiInhibitory effects observed
15-Lipoxygenase InhibitionEnzyme assaySelective inhibition

Case Study 1: Anticancer Mechanism

A study investigated the mechanisms through which this compound induces apoptosis in human breast cancer cells. The results demonstrated that the compound activates caspase pathways, leading to programmed cell death. This finding supports its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers synthesized several derivatives of this compound to assess their efficacy against 15-lipoxygenase. The most potent derivative displayed an IC50 value significantly lower than that of existing inhibitors, indicating a promising lead for drug development .

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit kinases or other enzymes involved in cell signaling, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, synthetic efficiency, and biological activity.

Structural Analogues with Quinazolinone Cores

Compound Name Key Structural Differences Molecular Formula Molecular Weight logP Key Findings/Activity
N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (Target) 4-chlorophenyl, propanamide linker C₁₇H₁₃ClN₃O₂ Not provided ~1.9* Structural template for CNS/oncology applications; inferred lipophilicity .
N-[(4-methylphenyl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide 4-methylphenyl vs. 4-chlorophenyl C₁₉H₁₉N₃O₂ 321.38 1.90 Lower lipophilicity (methyl group) vs. chloro; similar quinazolinone backbone.
N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Methoxy and chloro substituents on phenyl ring C₁₈H₁₆ClN₃O₃ 357.79 Not reported Higher molecular weight due to methoxy group; potential CNS activity.
3-(2-methoxyphenyl)-N-[2-methyl-4-(2-methylquinazolin-3(4H)-yl)phenyl]propanamide Methoxy and methyl groups on phenyl/quinazolinone C₂₆H₂₄N₃O₃ 434.5 Not reported Increased steric bulk; possible reduced bioavailability.

Notes:

  • The chloro substituent in the target compound likely enhances lipophilicity compared to methyl or methoxy groups, improving blood-brain barrier penetration .
  • Quinazolinone derivatives with aromatic substituents (e.g., methoxy, chloro) show varied pharmacological profiles, including neuroprotection and enzyme inhibition .

Analogues with Alternative Heterocyclic Systems

Compound Name Heterocyclic Core Key Activity Molecular Weight Yield Reference
N-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propanamide 1,2,4-triazole Neuroprotective (SH-SY5Y cell assays) ~300 (estimated) 60–75%
rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-thiopyrano[2,3-d]thiazol-3-yl]propanamide Thiopyrano-thiazole Anticonvulsant (screening leader) Not provided Not reported
N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide Oxadiazole-thioether Not reported (structural diversity) ~375 (estimated) Not reported

Notes:

  • Replacement of quinazolinone with triazole or oxadiazole alters hydrogen-bonding capacity and target selectivity .
  • The thiopyrano-thiazole derivative (Les-3384) demonstrates superior anticonvulsant activity, suggesting heterocyclic core critically influences efficacy .

Key Research Findings

Anticonvulsant Potential: Thiopyrano-thiazole analogs (e.g., Les-3384) outperform quinazolinones in preclinical screening, highlighting the role of sulfur-containing heterocycles in seizure modulation .

Neuroprotective Activity : Triazole-propanamide derivatives (e.g., compound 9 in ) reduce 6-OHDA-induced cytotoxicity in SH-SY5Y cells, suggesting structural flexibility for Parkinson’s disease drug development.

Lipophilicity and Bioavailability: Chloro-substituted quinazolinones exhibit higher logP values (~1.9) than methyl or methoxy analogs, favoring CNS penetration .

Biological Activity

N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

The molecular formula for this compound is C23H23N5O3, with a molecular weight of 417.5 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H23N5O3
Molecular Weight417.5 g/mol
IUPAC NameThis compound
InChI KeyWQNVEQMTJYMPPW-UHFFFAOYSA-N

2. Synthesis

The synthesis of this compound typically involves multiple steps that may include microwave-assisted reactions to enhance yield and reduce reaction time. The initial step often involves the reaction of anthranilic acid derivatives with oxalates, followed by acylation processes to introduce the desired functional groups .

Antibacterial Activity

Recent studies have demonstrated that compounds with a similar structure exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism behind this activity is believed to involve the inhibition of bacterial enzyme systems critical for survival .

Anticancer Properties

This compound has been investigated for its anticancer effects. Research indicates that quinazolinone derivatives can inhibit cancer cell proliferation by interfering with DNA replication and inducing apoptosis in cancer cells .

Anticonvulsant Activity

Some derivatives of quinazolinones have shown anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy and related disorders .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those responsible for DNA synthesis.
  • Receptor Modulation : It has been suggested that quinazolinone derivatives can modulate receptor activity, affecting cellular signaling pathways associated with cancer and inflammation .

5. Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antibacterial Screening : A study found that quinazolinone derivatives exhibited varying degrees of antibacterial activity, with some compounds showing significant inhibition against pathogenic bacteria .
  • Anticancer Studies : Research on similar compounds indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies suggest that quinazolinones may exert neuroprotective effects by reducing oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antibacterial and anticancer applications. Continued exploration into its mechanisms of action and therapeutic potential could lead to novel treatments in pharmacology.

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